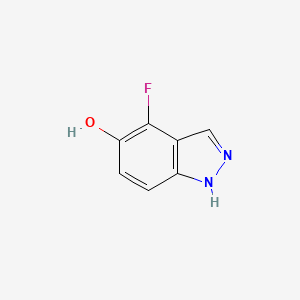

4-フルオロ-1H-インダゾール-5-オール

説明

“4-Fluoro-1H-indazol-5-OL” is a chemical compound with the molecular formula C7H5FN2O . It is a type of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-1H-indazol-5-OL” includes a fluorine atom attached to the fourth carbon of the indazole ring and a hydroxyl group attached to the fifth carbon . The exact mass of the compound is 152.038589 .

Chemical Reactions Analysis

The chemical reactions involving indazoles are influenced by their tautomeric forms. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . This tautomerism greatly influences the synthesis, reactivity, and physical properties of indazoles .

Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 343.0±22.0 °C at 760 mmHg, and a flash point of 161.3±22.3 °C . The molecular weight of the compound is 152.126 .

科学的研究の応用

パーキンソン病の薬物開発

インダゾール化合物は、神経疾患の治療における潜在的な可能性について研究されてきました。 例えば、インダゾールの誘導体が合成され、パーキンソン病に関連するロイシンリッチリピートキナーゼ2(LRRK2)活性を阻害する能力について評価されました .

がん治療薬

インダゾールは、さまざまな癌細胞株の細胞増殖を阻害する効果を示してきました。 ある研究では、インダゾール化合物が結腸癌細胞株とメラノーマ細胞株に対して効果的であることが報告されており、これはがん治療薬としての可能性を示唆しています .

合成方法

インダゾールの合成アプローチにおける最近の進歩は、医薬品化学におけるその重要性を強調しています。 これらの方法には、遷移金属触媒反応や還元的環化が含まれ、これは新しい医薬品を開発するために不可欠です .

HIVプロテアーゼ阻害剤

インダゾール含有化合物は、HIVプロテアーゼ阻害剤としての用途について調査されてきました。 この用途は、これらの阻害剤が抗レトロウイルス療法において重要な役割を果たしているため、HIV / AIDSとの闘いにおいて重要です .

セロトニン受容体拮抗薬

インダゾール部分は、さまざまな精神疾患や胃腸疾患の治療に使用されるセロトニン受容体拮抗薬にも見られます .

抗炎症薬

将来の方向性

作用機序

Target of Action

Indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . They have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For instance, they have been found to inhibit the activity of certain kinases, which play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .

生化学分析

Biochemical Properties

4-Fluoro-1H-indazol-5-OL plays a significant role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, such as leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease . The interaction between 4-Fluoro-1H-indazol-5-OL and LRRK2 involves binding to the kinase domain, leading to inhibition of its activity. Additionally, 4-Fluoro-1H-indazol-5-OL interacts with other proteins and biomolecules, potentially affecting various signaling pathways and cellular processes.

Cellular Effects

The effects of 4-Fluoro-1H-indazol-5-OL on cells are diverse and depend on the cell type and context. In neuronal cells, 4-Fluoro-1H-indazol-5-OL has been shown to modulate cell signaling pathways, particularly those involving LRRK2 . This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function. In other cell types, 4-Fluoro-1H-indazol-5-OL may impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Fluoro-1H-indazol-5-OL exerts its effects primarily through binding interactions with specific biomolecules. The compound’s inhibition of LRRK2 kinase activity is a key mechanism, as it prevents the phosphorylation of downstream targets involved in cellular signaling . This inhibition can lead to alterations in gene expression and cellular responses. Additionally, 4-Fluoro-1H-indazol-5-OL may interact with other enzymes and proteins, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-1H-indazol-5-OL can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-1H-indazol-5-OL remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to 4-Fluoro-1H-indazol-5-OL in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of kinase activity and alterations in cell signaling pathways.

Dosage Effects in Animal Models

The effects of 4-Fluoro-1H-indazol-5-OL vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of LRRK2 activity and modulation of cellular signaling . At higher doses, 4-Fluoro-1H-indazol-5-OL may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

4-Fluoro-1H-indazol-5-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites . These metabolic pathways can affect the compound’s bioavailability, activity, and elimination from the body. Additionally, 4-Fluoro-1H-indazol-5-OL may impact metabolic flux and metabolite levels, further influencing its biological effects.

Transport and Distribution

Within cells and tissues, 4-Fluoro-1H-indazol-5-OL is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 4-Fluoro-1H-indazol-5-OL are crucial for its biological activity, as they determine the compound’s accessibility to target biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of 4-Fluoro-1H-indazol-5-OL plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Fluoro-1H-indazol-5-OL may localize to the cytoplasm or nucleus, where it can interact with target proteins and exert its effects on cellular processes. The subcellular distribution of 4-Fluoro-1H-indazol-5-OL is essential for understanding its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

4-fluoro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCVLLSQSMSLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

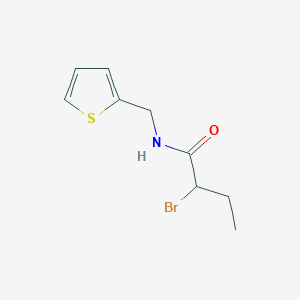

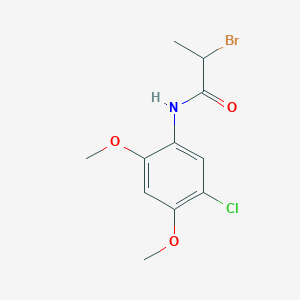

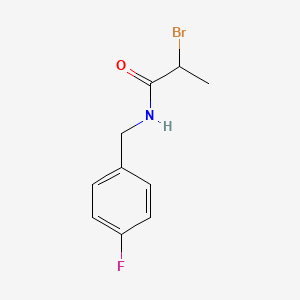

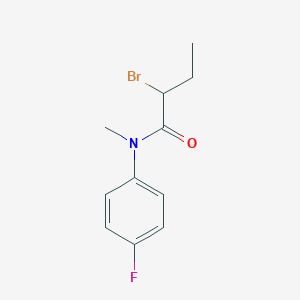

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)